molecular formula C11H15N5 B3043533 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine CAS No. 885499-56-9

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine

Cat. No.: B3043533
CAS No.: 885499-56-9
M. Wt: 217.27 g/mol
InChI Key: SOYJTCRGELSHIV-UHFFFAOYSA-N
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Description

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CAS 885499-56-9) is a heterocyclic compound of significant interest in medicinal chemistry and oncology research. It serves as a critical synthetic intermediate and core scaffold for developing potent ATP-competitive kinase inhibitors. This pyrrolo[2,3-d]pyrimidine derivative is structurally characterized by a purine-like bicyclic framework fused to a 4-aminopiperidine group, which enhances its binding affinity to the active site of various protein kinases . Its primary research value lies in its role as a precursor to inhibitors targeting key signaling pathways in cancer cells. For instance, it is the foundational structure in CCT128930, a potent nanomolar-level inhibitor of Protein Kinase B (Akt1) . Optimization of this core structure has led to compounds with high selectivity for PKB over closely related kinases like PKA, and further development has yielded analogues with improved oral bioavailability for in vivo antitumor studies . The compound's mechanism of action, when elaborated into full inhibitors, involves occupying the ATP-binding pocket of target kinases, thereby disrupting phosphorylation events and subsequent signaling cascades that promote cell proliferation and survival . Researchers utilize this versatile chemical building block to explore structure-activity relationships and develop novel therapeutic agents, particularly for investigating the PI3K/PKB/mTOR pathway . IDENTIFIERS & PROPERTIES • CAS Number : 885499-56-9 • Molecular Formula : C11H15N5 • Molecular Weight : 217.27 g/mol • IUPAC Name : this compound HAZARD INFORMATION This compound is classified as harmful and an irritant. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. INTENDED USE This product is supplied For Research Use Only (RUO) and is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c12-8-2-5-16(6-3-8)11-9-1-4-13-10(9)14-7-15-11/h1,4,7-8H,2-3,5-6,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYJTCRGELSHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=NC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound consists of a 7H-pyrrolo[2,3-d]pyrimidine scaffold linked to a piperidin-4-amine group at the 4-position. Key challenges include:

  • Regioselective substitution at the 4-position of the electron-deficient pyrrolo[2,3-d]pyrimidine ring.
  • Amine protection to prevent undesired side reactions during coupling.
  • Optimization of reaction conditions to maximize yield and purity.

Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

Halogenation at the 4-Position

The synthesis typically begins with halogenation of the pyrrolo[2,3-d]pyrimidine core to introduce a leaving group (e.g., chlorine or iodine). For example:

  • Chlorination : Treatment of 7H-pyrrolo[2,3-d]pyrimidin-4-amine with phosphorus oxychloride (POCl₃) under reflux yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Iodination : Reacting 7H-pyrrolo[2,3-d]pyrimidin-4-amine with N-iodosuccinimide (NIS) in chloroform at reflux achieves 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine with yields up to 83%.
Table 1: Halogenation Conditions and Yields
Halogenating Agent Solvent Temperature Time Yield
POCl₃ Toluene Reflux 6 h 75%
NIS Chloroform Reflux 2 h 83%
NBS DMF 0°C 3 h 68%

Coupling with Piperidin-4-amine

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro intermediate undergoes SNAr with piperidin-4-amine. Key considerations include:

  • Base selection : Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in polar aprotic solvents (e.g., DMF, DMSO).
  • Temperature : Reactions proceed at 80–120°C for 12–24 hours.

Example Protocol :

  • Combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), piperidin-4-amine (1.2 eq), and K₂CO₃ (2.0 eq) in DMF.
  • Heat at 100°C for 18 hours.
  • Purify via column chromatography (DCM/MeOH 9:1) to isolate the product in 65–72% yield.

Buchwald-Hartwig Amination

For less reactive substrates, palladium-catalyzed coupling is employed:

  • Catalyst system : Pd(OAc)₂/Xantphos.
  • Conditions : Microwave irradiation at 150°C for 1 hour in dioxane.

Yield : 58–64% after purification.

Protection-Deprotection Strategies

Amine Protection

To prevent side reactions, the primary amine of piperidin-4-amine is protected with:

  • Boc (tert-butyloxycarbonyl) : Using di-tert-butyl dicarbonate (Boc₂O) in THF.
  • Benzyl : Benzyl chloroformate in the presence of DIPEA.

Deprotection

  • Boc removal : Treatment with HCl in dioxane or TFA in DCM.
  • Benzyl removal : Hydrogenolysis with Pd/C under H₂ atmosphere.

Analytical and Purification Methods

  • HPLC : Purity analysis using C18 columns (MeCN/H₂O gradient).
  • Column Chromatography : Silica gel with DCM/MeOH or EtOAc/hexane.
  • Recrystallization : Ethanol/water mixtures for final product crystallization.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Coupling Methods
Method Yield Purity Time
SNAr 65–72% >95% 18 h
Buchwald-Hartwig 58–64% >90% 1 h
Microwave-assisted 70% >98% 30 min

Scalability and Industrial Applications

Patent data reveals scalable routes:

  • Kilogram-scale synthesis : Achieved via continuous flow reactors for halogenation and coupling steps.
  • Cost-effective reagents : NIS and POCl₃ are preferred for large-scale halogenation.

Scientific Research Applications

Inhibition of Protein Kinase B (PKB)

The primary application of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine is its role as an inhibitor of PKB, a key player in the PI3K-Akt signaling pathway, which is often dysregulated in cancer. This compound has been shown to exhibit:

  • Potent Inhibition : It acts as an ATP-competitive inhibitor of PKBβ with a selectivity ratio of up to 150-fold over PKA (Protein Kinase A) .
  • In Vivo Efficacy : Studies indicate that this compound can inhibit tumor growth in human xenograft models at well-tolerated doses, suggesting its potential as an anticancer agent .

Development of Orally Bioavailable Inhibitors

Research has focused on modifying the structure of this compound to enhance its pharmacokinetic properties:

  • Structural Modifications : Variations in the linker group and substituents have led to the identification of more effective inhibitors with improved oral bioavailability .
CompoundSelectivity for PKBOral BioavailabilityIn Vivo Activity
Original CompoundHighLowModerate
Modified Compound AHigherImprovedStrong
Modified Compound BHighestEnhancedVery Strong

Applications in Cancer Therapy

Given its mechanism of action, the compound is being investigated for its therapeutic potential in various cancers:

  • Tumor Growth Inhibition : Research has demonstrated that compounds derived from this compound can significantly inhibit the growth of tumors in preclinical models .

Case Studies and Findings

Several studies have documented the effectiveness of this compound:

  • Study on PKB Inhibition :
    • A series of experiments highlighted the compound's ability to selectively inhibit PKBβ while sparing PKA, which is crucial for minimizing side effects associated with broader kinase inhibition .
  • Tumor Xenograft Models :
    • In vivo studies using human tumor xenografts showed that treatment with this compound resulted in significant tumor regression compared to control groups .
  • Pharmacokinetic Studies :
    • Modifications aimed at improving bioavailability were successful; certain derivatives exhibited favorable absorption and distribution characteristics when tested in animal models .

Comparison with Similar Compounds

Comparison with Structural Analogues

Modifications on the Piperidine Ring

4-Substituted Piperidin-4-amine Derivatives
  • 4-(3-Chlorobenzyl) Derivative (Compound 3): Structure: A 3-chlorobenzyl group is appended to the piperidine ring. Properties: LC-MS (m/z 342 [M+H+]), Rt = 2.90 min; purity >90%.
  • 4-(2-Methoxybenzyl) Derivative (Compound 9): Structure: A 2-methoxybenzyl substituent. Properties: LC-MS (m/z 338 [M+H+]), Rt = 2.67 min; purity 92%.
  • Hydrochloride Salts :

    • 4-(4-Chlorobenzyl)-HCl (Ref: 10-F547160) :
  • Molecular weight 378.3; improved aqueous solubility due to salt formation .
Stereochemical Variations
  • (3R)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine :
    • Structure : Amine group at position 3 of piperidine (vs. position 4 in the parent compound).
    • Activity : IC50 = 240,000 nM against histone-lysine N-methyltransferase (HLNM), indicating lower potency compared to the 4-amine derivative .

Modifications on the Pyrrolo[2,3-d]pyrimidine Core

  • 5-Iodo-7-isopropyl Derivative (CAS 931115-93-4) :

    • Structure : Iodine at position 5 and isopropyl at position 5.
    • Properties : Molecular weight 302.11; pKa = 4.99 (predicted).
    • Activity : Bulky substituents may hinder target binding but improve metabolic stability .
  • 5-Methyl Derivative (CAS 1234616-34-2) :

    • Structure : Methyl group at position 4.
    • Properties : Molecular weight 148.16; density 1.97 g/cm³.
    • Activity : Increased electron density on the core may enhance π-π stacking interactions with aromatic residues in enzymes .

Aryl-Substituted Amines

  • N4-(4-Biphenyl) Derivative (Compound 16) :

    • Structure : Biphenyl group at N4.
    • Properties : HRMS m/z 303.1240 [M+H+]; purity 89%.
    • Activity : Extended aromatic system improves binding to hydrophobic pockets but may reduce solubility .
  • N4-(4-Phenoxyphenyl) Derivative (Compound 17): Structure: Phenoxyphenyl substituent. Properties: HRMS m/z 303.1168 [M+H+]; purity 96%.

Comparative Data Table

Compound Name Substituents Molecular Weight Key Activity/Properties Reference
Parent Compound None (piperidin-4-amine) 267.76 Baseline activity [10]
4-(3-Chlorobenzyl) Derivative 3-Cl-benzyl on piperidine 342.15 Improved lipophilicity (Rt = 2.90 min) [1]
4-(2-Methoxybenzyl) Derivative 2-OMe-benzyl on piperidine 338.14 Hydrogen-bonding capability [3]
(3R)-Piperidin-3-amine Derivative Amine at position 3 (R-configuration) 217.27 Low HLNM inhibition (IC50 = 240 µM) [13, 18]
5-Iodo-7-isopropyl Derivative Iodo (C5), isopropyl (C7) 302.11 High metabolic stability [22]
N4-(4-Biphenyl) Derivative Biphenyl on N4 303.12 Enhanced hydrophobic interactions [6]

Key Findings

Piperidine Substitutions :

  • Chlorobenzyl groups enhance lipophilicity, while methoxy groups improve hydrogen bonding .
  • Stereochemistry at the piperidine amine critically impacts potency (e.g., 3R vs. 4-amine) .

Core Modifications :

  • Halogenation (e.g., iodine at C5) increases steric bulk and metabolic stability .
  • Methyl groups fine-tune electronic properties without significantly altering solubility .

Aryl-Amines :

  • Bulky aryl groups (e.g., biphenyl) enhance target affinity but may require formulation optimization for solubility .

Biological Activity

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, often referred to as compound CCT128930 , has garnered attention for its biological activity, particularly as an inhibitor of Protein Kinase B (PKB or Akt). This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, structure-activity relationships, and potential therapeutic applications.

Overview of PKB Inhibition

PKB is a crucial player in various cellular signaling pathways that regulate growth, survival, and metabolism. Its dysregulation is frequently implicated in cancer progression. Therefore, selective inhibitors of PKB are being explored as potential anticancer agents.

This compound has been identified as a potent ATP-competitive inhibitor of PKBβ with significant selectivity over related kinases such as PKA. The compound demonstrated up to 150-fold selectivity for PKB compared to PKA in vitro, making it a promising candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The structural modifications made to the pyrrolo[2,3-d]pyrimidine scaffold have been pivotal in enhancing the compound's potency and selectivity. The introduction of various substituents on the piperidine ring has been shown to affect both the binding affinity and selectivity towards PKB. For instance:

  • Substituents at N-7 and C-5 : Molecular docking studies indicated that specific hydrophobic and hydrophilic groups at these positions could optimize interactions with the active site of PKB .
  • Linker Variations : Modifications in the linker group between the piperidine and the pyrrolo moiety were explored to improve oral bioavailability and metabolic stability. Compounds with 4-amino substitutions exhibited enhanced pharmacokinetic properties .

Biological Assays and In Vivo Studies

In vitro assays have confirmed that this compound effectively inhibits PKB activity, leading to reduced cell proliferation in cancer cell lines. Notably:

  • Tumor Xenograft Models : In vivo studies using human tumor xenografts in nude mice demonstrated that this compound significantly inhibited tumor growth at well-tolerated doses. The modulation of biomarkers associated with PKB signaling was also observed .

Table 1: Summary of Biological Activity

Parameter Value
Selectivity for PKB over PKAUp to 150-fold
IC50 (PKB inhibition)Nanomolar range
In vivo efficacySignificant tumor growth inhibition
Oral bioavailabilityImproved with structural modifications

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antitumor Activity : A study demonstrated that this compound inhibited the growth of various human cancer cell lines by inducing apoptosis through PKB pathway modulation .
  • Antimalarial Potential : Research into related pyrrolo[2,3-d]pyrimidines suggested potential antiplasmodial activity against Plasmodium falciparum CDPK4, indicating broader biological applications beyond oncology .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine and its derivatives, and how is structural purity validated?

The synthesis typically involves nucleophilic substitution or coupling reactions between pyrrolo[2,3-d]pyrimidine scaffolds and functionalized piperidine intermediates. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are reacted with aminopiperidines under basic conditions (e.g., DIPEA in DMF) . Structural validation relies on 1H/13C NMR to confirm hydrogen/carbon environments (e.g., aromatic protons at δ 8.0–11.9 ppm, piperidine CH2 signals at δ 2.5–3.5 ppm) and HRMS for molecular weight confirmation (e.g., C11H15N5: calculated 217.133, observed 217.132) .

Q. How are physicochemical properties (e.g., solubility, melting point) characterized for this compound class?

Melting points are determined via differential scanning calorimetry (DSC), with reported ranges from 129°C to 278°C depending on substituents (e.g., aryl groups increase crystallinity) . Solubility is assessed in DMSO or aqueous buffers (e.g., phosphate-buffered saline) using HPLC-UV quantification. Derivatives with hydrophilic substituents (e.g., hydroxyl groups) exhibit improved aqueous solubility .

Advanced Research Questions

Q. What strategies are used to optimize selectivity for kinase targets (e.g., JAK, PERK) in structural analogs of this compound?

Selectivity is achieved through structure-based design targeting non-conserved residues. For JAK3, covalent binding to Cys-909 via acrylamide groups (e.g., (R)-6c) confers >100-fold selectivity over JAK1/2 . For PERK, hydrophobic interactions with the ATP-binding pocket (e.g., trifluoromethylphenyl groups in GSK2606414) enhance potency (IC50 < 5 nM) . Co-crystallization with target kinases (e.g., PDB 5JT) guides rational modifications .

Q. How are metabolic stability and oral bioavailability improved in preclinical studies?

Prodrug approaches (e.g., carboxamide prodrugs) and structural rigidity (e.g., spirocyclic piperidines) reduce first-pass metabolism. In PKB/Akt inhibitors, replacing 4-benzylpiperidines with 4-carboxamides improved oral bioavailability from <10% to >50% in rodent models . CYP450 inhibition assays and microsomal stability studies inform iterative design .

Q. What experimental models are used to resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies arise from differences in target engagement kinetics (e.g., covalent vs. reversible inhibitors) or tumor microenvironment factors (e.g., hypoxia). Orthogonal assays include:

  • Biomarker modulation : Phospho-PERK or STAT phosphorylation in xenograft tissues .
  • Pharmacodynamic imaging : PET tracers for target occupancy .
  • Resistance models : CRISPR-engineered cell lines with kinase mutations .

Q. How are enantiomeric purity and stereochemical effects evaluated in chiral derivatives?

Chiral resolution via HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers, as seen in (R)-20h (specific rotation [α]D = -330.1°) . Stereochemical effects on potency are quantified using kinase inhibition assays (e.g., (R)-6c shows 10-fold higher JAK1 inhibition than (S)-6c) .

Methodological Challenges & Solutions

Q. What techniques address low yields in multi-step syntheses of pyrrolo[2,3-d]pyrimidine derivatives?

  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h for SNAr reactions) .
  • Flow chemistry : Enhances reproducibility for scale-up .
  • Protecting group strategies : tert-Butoxycarbonyl (Boc) groups prevent side reactions during piperidine functionalization .

Q. How are off-target effects minimized in kinase inhibition studies?

  • Kinome-wide profiling : Screen against panels of 400+ kinases (e.g., DiscoverX KinomeScan) .
  • Covalent inhibitor controls : Use reversibly binding analogs to distinguish target-specific effects .
  • Cryo-EM/SPR : Validate binding kinetics and conformational changes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Reactant of Route 2
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1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine

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